molecular formula C10H9BrN2 B11874116 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11874116
M. Wt: 237.10 g/mol
InChI Key: GKRSPVWPFFZZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their potential therapeutic applications. The addition of a bromine atom and a carbonitrile group to the tetrahydroisoquinoline structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multicomponent reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and carbonitrile group enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroisoquinoline: Lacks the bromine and carbonitrile groups, resulting in different reactivity and biological activity.

    3-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carbonitrile group.

    4-Cyano-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H9BrN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h6H,1-4H2

InChI Key

GKRSPVWPFFZZAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=NC=C2C1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.